benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate
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Overview
Description
- It is also known by other names, such as Boc-NH-PEG2-CH₂COOH, 2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oic acid, and Boc-AEEA-OH .
- The compound belongs to the class of carbamates and is commonly used in drug delivery and polymer modification.
Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate: is a chemical compound with the molecular formula C₁₁H₂₁NO₆.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 2-(2-aminoethoxy)ethyl acrylate with tert-butyl chloroformate (BOC-Cl) to form benzyl N-[2-(tert-butoxycarbonylamino)ethoxy]ethyl carbamate.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and catalysts.
Industrial Production Methods: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Drug Delivery: Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate is utilized in drug delivery systems. It can be incorporated into polymeric carriers for controlled release of therapeutic agents.
Polymer Modification: The compound serves as a building block for modifying polymers, enhancing their properties (e.g., solubility, stability, or biocompatibility).
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. in drug delivery, it acts as a linker or spacer, facilitating controlled drug release from polymer matrices.
- Molecular targets and pathways may vary based on the specific drug being delivered.
Comparison with Similar Compounds
Uniqueness: Benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate stands out due to its specific structure, which combines a carbamate group with a cyclopentyl moiety.
Similar Compounds: While I don’t have an exhaustive list, similar compounds include other carbamates used in drug delivery and polymer science.
Remember that this compound’s applications extend beyond the scope of this article, and further research can provide deeper insights.
Properties
Molecular Formula |
C18H26N2O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-15-11-7-10-14(15)19-16(21)23-12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
XYUZHEFWMXGVGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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